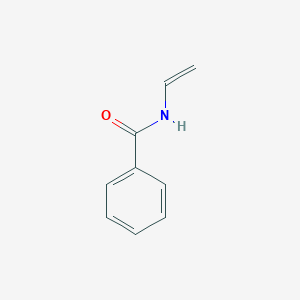

N-Ethenylbenzamide

Description

N-Ethenylbenzamide (systematic name: N-vinylbenzamide) is a benzamide derivative characterized by an ethenyl (-CH₂CH₂) group attached to the amide nitrogen. This compound is of interest in organic synthesis and materials science due to its unsaturated bond, which may confer reactivity in polymerization or as a precursor for functionalized molecules.

Properties

IUPAC Name |

N-ethenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-10-9(11)8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLDCMPNOQBZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498353 | |

| Record name | N-Ethenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13313-25-2 | |

| Record name | N-Ethenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds:

- N-(2-Ethylhexyl)benzamide (): Features a branched alkyl chain (2-ethylhexyl), increasing lipophilicity and steric bulk compared to the planar ethenyl group in N-Ethenylbenzamide.

- 4-Ethyl-N-phenylbenzamide (): Contains both ethyl and phenyl substituents, introducing steric hindrance and π-π conjugation effects absent in N-Ethenylbenzamide.

Table 1: Structural Comparison

| Compound | Substituent(s) | Molecular Weight | Key Electronic Effects |

|---|---|---|---|

| N-Ethenylbenzamide | Ethenyl (-CH₂CH₂) | Not provided | Unsaturated bond (reactivity) |

| N-(2-Ethylhexyl)benzamide | 2-Ethylhexyl | 233.35 g/mol | Lipophilic, steric bulk |

| N-Hexylbenzamide | Hexyl | 205.3 g/mol | High hydrophobicity |

| 4-Ethyl-N-phenylbenzamide | Ethyl, phenyl | 225.29 g/mol | Steric hindrance, conjugation |

Reactivity Insights:

- The ethenyl group in N-Ethenylbenzamide may participate in cycloaddition or polymerization reactions, unlike saturated alkyl analogs.

- Methoxy and nitro groups in analogs () enhance electrophilic substitution reactivity, whereas alkyl chains favor hydrophobic interactions.

Table 2: Toxicity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.